molecular formula C15H18N2O3 B2987302 N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide CAS No. 1311594-91-8

N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide

Cat. No. B2987302
CAS RN: 1311594-91-8
M. Wt: 274.32
InChI Key: WFBZMLHELYHIMQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action has potential therapeutic applications in a range of neurological and psychiatric disorders.

Mechanism of Action

As mentioned earlier, N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide inhibits the enzyme GABA transaminase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide can reduce the activity of overactive neurons and restore the balance of neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide administration have been shown to have a range of biochemical and physiological effects. These include anxiolytic, anticonvulsant, and analgesic effects. N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide has also been shown to have potential as a treatment for addiction, as it can reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide has several advantages for use in laboratory experiments. It is highly selective for GABA transaminase and does not interact with other enzymes or neurotransmitter systems. This selectivity makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide has some limitations, including its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide. One potential area of investigation is the use of N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new analogs of N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide with improved solubility and pharmacokinetic properties. Finally, further studies are needed to fully understand the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide in various neurological and psychiatric disorders.
Conclusion
In conclusion, N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide is a potent and selective inhibitor of GABA transaminase with potential therapeutic applications in a range of neurological and psychiatric disorders. Its mechanism of action involves increasing GABAergic neurotransmission, leading to a range of biochemical and physiological effects. While it has some limitations, N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide is an important tool for studying the role of GABA in the brain and has several potential future directions for research.

Synthesis Methods

N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide is a complex process that requires specialized knowledge and equipment. The detailed synthesis process is beyond the scope of this paper, but it involves the reaction of 3-(2-methoxyphenoxy)propanoic acid with cyanomethyl cyclopropane and subsequent purification steps.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide has been the subject of extensive research in the field of neuroscience. It has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-13-4-2-3-5-14(13)20-11-8-15(18)17(10-9-16)12-6-7-12/h2-5,12H,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBZMLHELYHIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide

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